Fura PE-3 (potassium)
Description
Significance of Intracellular Calcium Dynamics in Cellular Processes
Calcium ions (Ca2+) are pivotal second messengers that govern a vast array of cellular functions. nih.gov The concentration of free calcium within the cytosol is meticulously maintained at a very low level, typically around 100 nanomolar (nM), in a resting cell. revvity.com This is in stark contrast to the extracellular environment or intracellular stores like the endoplasmic reticulum (ER) and mitochondria, where calcium levels are several orders of magnitude higher. mdpi.comspandidos-publications.com This steep electrochemical gradient allows for rapid and transient influxes of Ca2+ into the cytosol in response to various stimuli. frontiersin.org
These fluctuations in intracellular calcium concentration, often organized in complex spatial and temporal patterns, act as signals that regulate a multitude of physiological processes. frontiersin.org These processes range from short-term events like muscle contraction, neurotransmitter release, and cellular secretion to long-term phenomena such as gene expression, cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.org The ability of a single ion to orchestrate such a diverse range of cellular activities underscores the importance of understanding the precise dynamics of intracellular calcium signaling. frontiersin.org
Evolution and Classification of Fluorescent Calcium Probes
The study of intracellular calcium dynamics has been revolutionized by the development of fluorescent calcium indicators. These molecules are designed to change their fluorescent properties upon binding to Ca2+, thereby allowing researchers to visualize and measure changes in calcium concentration within living cells.
The evolution of these probes can be broadly categorized:
First-Generation Indicators: This initial wave of indicators, developed in the 1980s, includes well-known dyes like Fura-2, Indo-1, and Fluo-3. revvity.comtandfonline.com Fura-2 and Indo-1 are "ratiometric" indicators, meaning that upon binding to calcium, they exhibit a shift in their excitation or emission wavelength. nih.govresearchgate.net This ratiometric property is highly advantageous as it allows for the precise quantification of calcium concentrations, independent of factors like dye concentration, cell thickness, or illumination intensity. nih.gov Fluo-3, on the other hand, is a single-wavelength indicator that shows a significant increase in fluorescence intensity upon calcium binding. nih.gov
Second-Generation Indicators: Building upon the successes of the first generation, these probes were developed to address some of their limitations. tandfonline.com For instance, Fluo-4 was designed to be significantly brighter and provide a better signal-to-noise ratio than Fluo-3. tandfonline.com Other second-generation indicators focused on improving properties like dye retention within the cell and reducing compartmentalization into organelles. core.ac.uk
Genetically Encoded Calcium Indicators (GECIs): A major leap in calcium imaging came with the development of GECIs, which are proteins that can be genetically expressed in specific cells or organisms. nih.govoxinst.com These indicators, such as those based on Green Fluorescent Protein (GFP) like GCaMP, allow for targeted and long-term monitoring of calcium dynamics in vivo. oxinst.commdpi.com
Rationale for the Development and Application of Fura PE-3 (potassium)
Contextualization within Second-Generation Calcium Indicators
Fura PE-3, also known as Fura-2 Leakage Resistant (Fura-2 LR), emerged as a second-generation indicator specifically designed to overcome a significant drawback of its predecessor, Fura-2: poor intracellular retention. core.ac.ukinterchim.fr While Fura-2 is a powerful tool, it is prone to leaking out of cells and accumulating in organelles over time. core.ac.uknih.gov This leakage can lead to a diminished and inaccurate signal, making long-term experiments challenging. interchim.fr
Fura PE-3 was engineered to be a zwitterionic indicator, a feature that significantly improves its retention within the cytosol. core.ac.uksigmaaldrich.com This modification allows cells loaded with Fura PE-3 to remain brightly fluorescent and responsive to changes in cytosolic free calcium for extended periods, often for hours. core.ac.uk This enhanced retention makes Fura PE-3 particularly valuable for studies requiring prolonged monitoring of intracellular calcium dynamics. nih.gov Like Fura-2, Fura PE-3 is a ratiometric indicator, retaining the key advantage of allowing for quantitative calcium measurements. caymanchem.com
Structure
2D Structure
Properties
Molecular Formula |
C37H35K4N5O17 |
|---|---|
Molecular Weight |
978.1 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-(5-carboxy-1,3-oxazol-2-yl)-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]anilino]acetate |
InChI |
InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;;/q;4*+1/p-4 |
InChI Key |
BKYRHVSAHHXWOQ-UHFFFAOYSA-J |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Theoretical Underpinnings of Fura Pe 3 Potassium Functionality
Principles of Ratiometric Fluorescence for Calcium Quantification
Ratiometric fluorescence is a technique that utilizes dyes exhibiting a shift in their excitation or emission spectrum upon binding to a target ion. ionoptix.comhoriba.com This method measures the ratio of fluorescence intensities at two different wavelengths, which provides a quantitative measure of the ion concentration that is largely independent of factors like dye concentration, path length, and photobleaching. thermofisher.comresearchgate.net
Indicators like Fura PE-3 are classified as dual-wavelength or ratiometric probes. researchgate.netpsu.edu The core principle is that the ratio of fluorescence emitted when the dye is excited at two specific wavelengths directly correlates to the concentration of free calcium. horiba.com This ratiometric approach offers a significant advantage over single-wavelength indicators by providing more accurate and stable measurements, as it corrects for variations in cell loading, dye leakage, and cell thickness. thermofisher.comnih.gov
Fura PE-3 (potassium), similar to its parent compound Fura-2, is a dual-excitation indicator. sigmaaldrich.compsu.edu This means that its fluorescence absorption (excitation) spectrum changes depending on whether it is bound to calcium. When Fura PE-3 binds to Ca²⁺, its peak fluorescence excitation shifts to a shorter wavelength. thermofisher.comgoogle.com
Specifically, in its calcium-free state, Fura PE-3 has a maximum excitation wavelength of approximately 364 nm. google.com Upon saturation with calcium, this peak shifts to about 335 nm. google.com For practical measurements, the dye is alternately excited at two wavelengths, typically around 340 nm and 380 nm, while the fluorescence emission is monitored at a single wavelength, commonly around 510 nm. ionoptix.comhoriba.comnih.gov The fluorescence intensity at 340 nm excitation increases as Ca²⁺ concentration rises, while the intensity at 380 nm excitation decreases. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then used to calculate the precise intracellular calcium concentration. horiba.com
The point where the excitation spectra for the calcium-bound and calcium-free forms of the dye intersect is known as the isosbestic point. ionoptix.com At this wavelength (approximately 360 nm for Fura-2), the fluorescence is insensitive to the calcium concentration. ionoptix.com While this point can be used for reference, measurements are typically made at wavelengths where the dynamic changes upon calcium binding are maximal. ionoptix.com
Table 1: Spectral Properties of Fura PE-3 and Related Calcium Indicators
| Indicator | Excitation Max (Ca²⁺-free) | Excitation Max (Ca²⁺-bound) | Emission Max | Dissociation Constant (Kd) |
| Fura PE-3 | ~364 nm google.com | ~335 nm google.com | ~508 nm google.com | ~209 nM google.com |
| Fura-2 | ~363 nm thermofisher.com | ~335 nm thermofisher.com | ~510 nm thermofisher.com | ~140 nM nih.gov |
| Fura-5F | Not specified | Not specified | ~530 nm nih.gov | ~400 nM nih.gov |
| Indo-1 | ~350 nm (excitation) | ~350 nm (excitation) | ~475 nm thermofisher.com | ~230 nM thermofisher.com |
Note: Spectral properties and Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength. google.comthermofisher.com
The spectral shift observed in Fura PE-3 is a direct consequence of the interaction between the fluorophore and the calcium-chelating moiety within the molecule. sigmaaldrich.com The structure of Fura PE-3 is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) framework, a chelator known for its high selectivity for calcium. core.ac.ukscbt.com This chelating portion is electronically coupled to a fluorescent chromophore.
When Fura PE-3 is in a low-calcium environment, the chelator is unbound. Upon an increase in calcium concentration, Ca²⁺ ions bind to the carboxylate groups of the BAPTA-like structure. This binding event induces a significant conformational change in the molecule. scbt.comresearchgate.net This structural rearrangement alters the electronic environment of the attached fluorophore, modifying its excited-state properties. acs.org The result is the characteristic shift in the absorption spectrum to a shorter wavelength, providing the basis for ratiometric quantification of calcium. sigmaaldrich.comthermofisher.com
Mechanisms of Calcium-Indicator Interaction
The interaction between Fura PE-3 and calcium is governed by the principles of chelation chemistry. This involves the formation of multiple coordination bonds between the calcium ion and the ligand (the indicator molecule), resulting in a stable, ring-like structure known as a chelate.
Fura PE-3 is built upon a BAPTA analog, which endows it with high affinity and selectivity for calcium ions (Ca²⁺) over other biologically prevalent cations, such as magnesium (Mg²⁺) and potassium (K⁺). core.ac.ukgoogle.comresearchgate.net BAPTA and its derivatives are highly effective Ca²⁺ chelators because their structure forms a cavity that perfectly accommodates the size and coordination geometry of the calcium ion. scbt.comscbt.com
The selectivity for Ca²⁺ over Mg²⁺ is a critical feature for intracellular measurements, as the concentration of free Mg²⁺ (in the millimolar range) is significantly higher than that of resting Ca²⁺ (in the nanomolar range). The design of the BAPTA backbone minimizes interference from Mg²⁺, ensuring that the fluorescence signal accurately reflects changes in calcium concentration. sigmaaldrich.com While Fura-2 has been shown to have some affinity for other divalent cations like lead (Pb²⁺), its primary application remains the specific measurement of Ca²⁺ due to its high selectivity under typical physiological conditions. conicet.gov.ar
The binding of a calcium ion to the chelating site of Fura PE-3 induces a distinct conformational change in the molecule. scbt.comresearchgate.net In the absence of calcium, the chelating groups are relatively flexible. When a Ca²⁺ ion enters the binding pocket, the carboxylate groups and other donor atoms of the BAPTA-like structure rearrange to coordinate with the ion.
This binding event causes a significant structural reorganization. researchgate.netnih.gov This change in conformation alters the steric and electronic interactions between the chelator and the attached fluorophore. sigmaaldrich.com This alteration of the fluorophore's microenvironment is the direct cause of the observed shift in its excitation spectrum. This mechanism is analogous to how calcium binding induces conformational changes in proteins like calmodulin, which are essential for cellular signaling. researchgate.netnih.govelifesciences.org The rapid and reversible nature of this conformational change allows Fura PE-3 to dynamically report on the fast transients of intracellular calcium signaling. scbt.comscbt.com
Principles of Intracellular Loading and Compartmentation
Effective utilization of Fura PE-3 hinges on successful loading into the cytoplasm of target cells and understanding its subsequent distribution within subcellular compartments. The primary method for intracellular delivery relies on the acetoxymethyl (AM) ester form of Fura PE-3.
The membrane-permeant AM ester form of Fura PE-3 allows for its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fura PE-3 potassium salt within the cytoplasm. interchim.fr This process is applicable to both adherent and suspension cells, with minor adjustments to the protocol.
General Loading Protocol:
A stock solution of Fura PE-3 AM is typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM. interchim.fr For working solutions, the stock is diluted in a buffered physiological medium to a final concentration of 1–5 µM. interchim.fr To aid in the solubilization of the AM ester in aqueous media, a non-ionic detergent such as Pluronic® F-127 is often used. interchim.fr A common approach involves mixing the Fura PE-3 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before the final dilution. interchim.fr
For Adherent Cells:
Cells are grown on coverslips or in culture dishes. Prior to loading, the growth medium is replaced with the Fura-PE3 AM loading solution. The cells are then incubated for a period of 15 to 60 minutes at temperatures ranging from 4°C to 37°C. interchim.fr Following incubation, the loading solution is removed, and the cells are washed with an indicator-free medium and incubated for an additional 30 minutes to ensure complete de-esterification of the dye. interchim.fr
For Suspension Cells:
The loading process for suspension cells is similar. The cells are pelleted by centrifugation, and the culture medium is replaced with the Fura-PE3 AM loading solution. aatbio.com The cell suspension is then incubated under the same conditions as adherent cells. interchim.fr After incubation, the cells are washed by centrifugation and resuspension in fresh, indicator-free medium to remove extracellular dye. aatbio.com
| Parameter | Adherent Cells | Suspension Cells |
| Cell Preparation | Grown on coverslips or culture dishes. | Pelleted by centrifugation. |
| Loading | Growth medium replaced with Fura-PE3 AM solution. | Resuspended in Fura-PE3 AM solution. |
| Washing | Rinsed with fresh medium. | Pelleted and resuspended in fresh medium. |
Table 3.1: Comparison of Fura PE-3 AM Loading Strategies for Adherent and Suspension Cells. This table provides a summary of the key differences in the loading procedures for the two main types of cell cultures.
An ideal intracellular ion indicator should be exclusively located in the cytosol. However, AM esters can lead to the compartmentalization of the dye within organelles such as mitochondria, the endoplasmic reticulum, and lysosomes. nih.govnih.govmdpi.comresearchgate.net Fura PE-3 is designed to minimize this issue, but its subcellular distribution should still be a consideration in experimental design and data interpretation. interchim.fr
Quantitative Fluorescence Imaging Techniques Employing Fura PE-3 (potassium)
Fura PE-3 is a ratiometric dye, meaning that the ratio of its fluorescence emission at a specific wavelength when excited by two different wavelengths is used to determine the intracellular calcium concentration. This ratiometric measurement provides a robust and quantitative analysis that is less susceptible to variations in dye concentration, cell path length, and photobleaching compared to single-wavelength indicators. leica-microsystems.com
The spectral properties of Fura PE-3 are nearly identical to Fura-2. interchim.fr The Ca²⁺-bound form has an excitation maximum at approximately 335-340 nm, while the Ca²⁺-free form has an excitation maximum at around 363-380 nm. interchim.frnih.gov The emission maximum for both states is approximately 510 nm. interchim.frnih.gov
Widefield fluorescence microscopy is a commonly used technique for Fura PE-3 imaging. It allows for the rapid acquisition of images from a large field of view, making it suitable for studying calcium dynamics in populations of cells. For ratiometric imaging of Fura PE-3, the microscope must be equipped with a light source capable of rapidly switching between the two excitation wavelengths (e.g., 340 nm and 380 nm) and a filter set that isolates the emission signal. leica-microsystems.comnih.gov
A typical filter set for Fura PE-3 imaging includes:
Excitation filters: A filter wheel or a fast-switching light source is used to alternate between a 340 nm and a 380 nm excitation filter. nih.gov For example, a 340/26 nm bandpass filter and a 387/11 nm bandpass filter can be used. nih.gov
Dichroic mirror: A dichroic mirror that reflects the excitation light and transmits the emission light is essential. A mirror with a cutoff around 400 nm is typically used. nih.gov
Emission filter: A longpass or bandpass filter is used to collect the emission signal around 510 nm. A 420 nm longpass filter or a bandpass filter centered around 510 nm is common. nih.govmicroscopyu.com
| Component | Wavelength/Description |
| Excitation Filter 1 | ~340 nm (e.g., 340/26 nm bandpass) nih.gov |
| Excitation Filter 2 | ~380 nm (e.g., 387/11 nm bandpass) nih.gov |
| Dichroic Mirror | >400 nm longpass nih.gov |
| Emission Filter | >420 nm longpass or ~510 nm bandpass nih.gov |
Table 3.2: Recommended Filter Configuration for Widefield Ratiometric Imaging of Fura PE-3. This table outlines a standard set of optical filters for acquiring ratiometric data with Fura PE-3 using a widefield microscope.
Confocal microscopy offers improved spatial resolution and optical sectioning capabilities compared to widefield microscopy, allowing for the visualization of calcium dynamics in specific subcellular regions and reducing out-of-focus fluorescence. nih.gov For Fura PE-3 imaging, a confocal microscope equipped with ultraviolet (UV) laser lines is required.
The dual-wavelength excitation of Fura PE-3 can be achieved using the 351 nm and 364 nm lines of an argon-ion laser. nih.gov An acousto-optic tunable filter (AOTF) can be employed for rapid switching between these two laser lines. nih.gov The emitted fluorescence is then detected using a photomultiplier tube (PMT) with a bandpass filter centered around 510 nm. Confocal imaging with Fura PE-3 is particularly useful for investigating the spatial heterogeneity of intracellular calcium signals. nih.govresearchgate.net
Multi-photon microscopy (MPM) is a powerful technique for imaging deep within scattering biological tissues, offering increased penetration depth and reduced phototoxicity compared to confocal microscopy. nih.govnih.govresearchgate.net This is achieved by using near-infrared (NIR) excitation wavelengths, where two or more photons are simultaneously absorbed by the fluorophore. thermofisher.com
Calibration Methodologies for Fura PE-3 (potassium) Signals
The accurate conversion of fluorescence ratio signals from Fura PE-3 (potassium) into absolute intracellular calcium concentrations ([Ca²⁺]i) is critically dependent on proper calibration. This process establishes the quantitative relationship between the measured fluorescence ratio and the concentration of free Ca²⁺. The fundamental equation for this conversion, derived from the principles established by Grynkiewicz, Poenie, and Tsien for ratiometric dyes, is as follows:
[Ca²⁺] = K_d * Q * [(R - R_min) / (R_max - R)]
Where:
[Ca²⁺] is the free calcium concentration.
K_d is the dissociation constant of the Fura PE-3/Ca²⁺ complex.
R is the measured fluorescence ratio (Fλ₁/Fλ₂).
R_min is the fluorescence ratio in the complete absence of Ca²⁺ (zero calcium).
R_max is the fluorescence ratio at saturating Ca²⁺ concentrations.
Q is the ratio of fluorescence intensities at the second excitation wavelength (λ₂) for the Ca²⁺-free and Ca²⁺-bound forms of the indicator (F_min/F_max at λ₂). thermofisher.com
The determination of these parameters (K_d, R_min, R_max, and Q) is achieved through two primary calibration methodologies: in vitro and in situ. thermofisher.com
In Vitro Calibration Procedures for Fura PE-3 (potassium)
In vitro calibration is performed in a cell-free environment and involves measuring the fluorescence of Fura PE-3 (potassium) in solutions with precisely known Ca²⁺ concentrations. thermofisher.com This method allows for the determination of the dye's intrinsic spectral properties under controlled conditions.
The procedure typically involves preparing a series of calibration buffers containing a Ca²⁺ chelator, most commonly EGTA, to set the free Ca²⁺ concentration across a physiological range (from nominally zero to several micromolars). The ionic strength, pH, and temperature of these solutions should be carefully controlled to mimic the intracellular environment as closely as possible, as these factors can influence the K_d of the indicator. thermofisher.comnih.gov
Key Steps for In Vitro Calibration:
Preparation of Calibration Buffers: A set of Ca²⁺-EGTA buffers with varying free Ca²⁺ concentrations is prepared. Typically, two primary stock solutions are made: a "zero calcium" buffer containing EGTA and a "high calcium" buffer containing a known concentration of Ca²⁺ and EGTA. These are then mixed in different proportions to create a range of intermediate Ca²⁺ concentrations.
Measurement of R_min: The potassium salt form of Fura PE-3 is added to the "zero calcium" buffer (e.g., containing 10 mM EGTA) to determine the fluorescence ratio in the absence of Ca²⁺. This yields the R_min value. thermofisher.com
Measurement of R_max: The indicator is added to a buffer with a saturating concentration of Ca²⁺ (e.g., >1 mM CaCl₂) to measure the maximum fluorescence ratio, R_max. thermofisher.com
Determination of K_d and Q: Fluorescence ratios are measured across the full range of Ca²⁺ calibration standards. These data points are then plotted to form a calibration curve, from which the K_d (the Ca²⁺ concentration at which the fluorescence response is half-maximal) and the factor Q can be calculated. thermofisher.comaatbio.com
The following table provides an example of components for preparing in vitro calcium calibration buffers.
| Component | Zero Ca²⁺ Buffer | High Ca²⁺ Buffer | Purpose |
| K-EGTA | 10 mM | 10 mM | Calcium chelator to control free Ca²⁺ levels. |
| KCl | 100 mM | 100 mM | To adjust ionic strength. |
| MOPS | 10 mM | 10 mM | pH buffer to maintain physiological pH (e.g., 7.2). |
| CaCl₂ | 0 mM | 10 mM | Source of calcium ions. |
| Note: The final free Ca²⁺ concentration of each standard is calculated based on the apparent association constant of EGTA for Ca²⁺ at the specific pH, temperature, and ionic strength of the experiment. nih.gov |
In Situ Calibration and Considerations for Fura PE-3 (potassium)
While in vitro calibration provides the fundamental spectral characteristics of Fura PE-3, the intracellular environment can alter the dye's properties due to factors like viscosity, protein binding, and ionic composition. nih.gov Therefore, in situ calibration, performed within the experimental cells, is often necessary for more accurate [Ca²⁺]i measurements.
This method involves sequentially exposing Fura PE-3-loaded cells to solutions that clamp the intracellular Ca²⁺ concentration to minimal and maximal levels. This is typically achieved using a combination of calcium ionophores and ion-depleted or -rich solutions.
Typical In Situ Calibration Protocol:
Determination of R_min: Fura PE-3-loaded cells are perfused with a calcium-free medium containing a high concentration of a calcium chelator like EGTA. A calcium ionophore (e.g., ionomycin (B1663694) or 4-bromo A-23187) is then added to permeabilize the cell membrane to Ca²⁺, allowing the intracellular [Ca²⁺] to equilibrate with the near-zero external concentration. The resulting fluorescence ratio is R_min.
Determination of R_max: Following the R_min measurement, the cells are exposed to a solution containing a high concentration of Ca²⁺ (e.g., 5-10 mM) in the continued presence of the ionophore. This saturates the intracellular Fura PE-3 with Ca²⁺, and the measured fluorescence ratio corresponds to R_max.
Manganese Quench: As an alternative for confirming R_min and estimating background fluorescence, cells can be exposed to manganese ions (Mn²⁺) in the presence of an ionophore. Mn²⁺ enters the cell and quenches the fluorescence of Fura PE-3, providing a measure of the signal in the absence of a calcium-dependent fluorescence.
Considerations for In Situ Calibration:
Ionophore Concentration: The concentration of the ionophore must be sufficient to overcome the cell's natural Ca²⁺ buffering and extrusion mechanisms but not so high as to cause significant cell damage or artifacts.
Cell Health: The calibration procedure is harsh on cells and can lead to morphological changes or lysis. It is often performed at the end of an experiment.
K_d Value: A significant challenge is that the in situ K_d is difficult to measure directly. Often, the K_d determined from in vitro experiments is used, which can be a source of error as the intracellular K_d may be several-fold different from the in vitro value. nih.gov The pH sensitivity of the indicator's K_d is also a critical consideration. researchgate.net
Mechanism of Action
The mechanism of action of Fura PE-3 is based on the principle of fluorescence resonance energy transfer (FRET) within the molecule, which is modulated by calcium binding. The core of the molecule is the BAPTA chelator, which selectively binds Ca2+ ions. This chelator is linked to a benzofuran (B130515) fluorophore. nih.gov
In the absence of calcium, the nitrogen atoms of the BAPTA moiety have a specific conformation. When the molecule is excited with ultraviolet light, it fluoresces at a particular wavelength. Upon binding of a calcium ion, the BAPTA structure undergoes a conformational change. This change alters the electronic environment of the attached fluorophore, causing a shift in the optimal excitation wavelength to a shorter wavelength. nih.gov
By alternately exciting the sample at the Ca2+-free and Ca2+-bound excitation maxima (around 380 nm and 340 nm, respectively) and measuring the resulting fluorescence emission at a single wavelength (around 510 nm), a ratio of the two fluorescence intensities can be calculated. oxinst.com This ratio is directly proportional to the concentration of intracellular free calcium, allowing for quantitative measurements.
Advanced Applications of Fura Pe 3 Potassium in Mechanistic Biological Investigations
Elucidating Calcium Signaling Pathways in Excitable Cells
Excitable cells, such as neurons and muscle cells, rely on rapid and precisely controlled fluctuations in intracellular calcium for their fundamental functions. Fura PE-3 has been instrumental in dissecting these complex signaling events.
Neuronal Calcium Dynamics and Synaptic Plasticity Studies with Fura PE-3 (potassium)
The release of neurotransmitters at synapses, a cornerstone of neuronal communication and synaptic plasticity, is a calcium-dependent process. Research utilizing Fura PE-3 has provided insights into the modulation of this process. In studies on isolated nerve endings (synaptosomes) from the rat hippocampus, Fura PE-3 has been used to monitor [Ca²⁺]i changes that drive the release of amino acid neurotransmitters like glutamate, aspartate, and glycine.
One area of focus has been the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in modulating neurotransmitter release. Functional and immunocytochemical evidence supports the presence of various nAChR subtypes on presynaptic terminals. For instance, experiments have shown that activation of both α7 and α4β2 nAChR subtypes can modulate the release of glycine, which itself acts as a neurotransmitter. The use of Fura PE-3 in these synaptosomal preparations allows for direct correlation of receptor activation with the subsequent calcium influx that triggers vesicle fusion and neurotransmitter release.
Cardiomyocyte Calcium Transients and Electrophysiological Coupling using Fura PE-3 (potassium)
The coordinated contraction and relaxation of the heart are governed by precise calcium transients within cardiomyocytes. While various fluorescent indicators are widely used to study these phenomena, detailed research specifically employing Fura PE-3 for measuring calcium transients and electrophysiological coupling in cardiomyocytes is not extensively represented in the available scientific literature. Studies on other myocyte types, such as those from human bronchioles, have utilized Fura PE-3 to investigate Ca²⁺ transients evoked by various stimuli. scispace.comnih.gov However, due to the distinct physiological and electrophysiological properties of cardiac muscle, these findings cannot be directly extrapolated. Therefore, a detailed discussion on the specific application of Fura PE-3 in cardiomyocytes is limited by the lack of dedicated research findings.
Muscle Cell Contraction and Relaxation Mechanisms Investigated with Fura PE-3 (potassium)
Fura PE-3 is extensively used to investigate the calcium signaling that underpins the contraction and relaxation of smooth muscle cells from various tissues.
In airway smooth muscle, aberrant calcium handling is implicated in the pathogenesis of asthma. Fura PE-3 has been employed to measure cytosolic calcium levels in cultured human airway smooth muscle cells. kcl.ac.uk These studies assess the constitutive leak of calcium into the cytosol and the process of store-operated calcium entry (SOCE), where the depletion of intracellular calcium stores in the sarcoplasmic reticulum triggers an influx of extracellular calcium to replenish them. kcl.ac.uk
Similarly, in human small bronchioles, Fura PE-3 has been used to measure changes in intracellular Ca²⁺ concentration in single smooth muscle cells in response to inflammatory mediators like leukotriene D4 (LTD₄). nih.gov These investigations have shown that even low concentrations of LTD₄ can cause a slow rise in intracellular Ca²⁺, leading to cell shortening. nih.gov At higher concentrations, LTD₄ can evoke more significant Ca²⁺ transients. scispace.comnih.gov
The tables below summarize key findings from studies using Fura PE-3 in smooth muscle cells.
Table 1: Fura PE-3 in Airway Smooth Muscle Studies Click on the headers to sort the data.
| Cell Type | Parameter Measured | Key Finding | Reference |
|---|---|---|---|
| Human Airway Smooth Muscle | Constitutive Ca²⁺ leak and Store-Operated Calcium Entry (SOCE) | Used to quantify baseline calcium levels and the influx of calcium following store depletion with agents like ionomycin (B1663694) and thapsigargin (B1683126). | kcl.ac.uk |
| Human Bronchiole Smooth Muscle | LTD₄-induced Ca²⁺ transients | 10 nM LTD₄ causes a slow rise in [Ca²⁺]i; concentrations >50 nM evoke more pronounced Ca²⁺ transients. | scispace.comnih.gov |
Investigating Calcium Homeostasis in Non-Excitable Cells
Calcium signaling is also vital in non-excitable cells, where it regulates a diverse array of cellular processes, from vascular tone to immune responses.
Calcium Regulation in Endothelial Cells and Vascular Biology via Fura PE-3 (potassium)
The endothelium, a single layer of cells lining blood vessels, plays a critical role in regulating vascular tone and blood flow. Fura PE-3 has been a valuable tool for studying endothelial calcium signaling.
In studies of rat intrapulmonary arteries, Fura PE-3 has been used to simultaneously measure smooth muscle [Ca²⁺]i and vessel tension. physiology.org These experiments have helped to elucidate the role of the endothelium in phenomena like hypoxic pulmonary vasoconstriction (HPV). Research has shown that while the sustained phase of HPV is dependent on the endothelium, the associated rise in smooth muscle [Ca²⁺]i is not affected by endothelium removal, suggesting the involvement of an endothelium-derived factor that increases the calcium sensitivity of the contractile machinery. physiology.org
Further research in arterioles has utilized Fura PE-3 to selectively measure calcium levels within the endothelial layer. These studies have investigated how reactive oxygen species, such as hydrogen peroxide (H₂O₂), modulate endothelium-dependent hyperpolarization (EDH), a key mechanism of vasorelaxation. It was found that H₂O₂ can assist the release of Ca²⁺ from intracellular stores within endothelial cells, thereby facilitating the EDH response. ahajournals.org
Table 2: Fura PE-3 in Vascular Biology Research Click on the headers to sort the data.
| Vessel Type | Cell Type Loaded | Phenomenon Investigated | Key Finding with Fura PE-3 | Reference |
|---|---|---|---|---|
| Rat Intrapulmonary Arteries | Smooth Muscle | Hypoxic Pulmonary Vasoconstriction (HPV) | Endothelium removal abolishes sustained HPV tension but does not affect the hypoxia-induced rise in smooth muscle [Ca²⁺]i. | physiology.org |
| Rat Intrapulmonary Arteries | Smooth Muscle | Effect of Sphingosylphosphorylcholine (SPC) | Low concentrations of SPC potentiate depolarization-induced increases in force and [Ca²⁺]i. | ahajournals.orgnih.gov |
| Arterioles | Endothelium | Endothelium-Derived Hyperpolarization (EDH) | H₂O₂ facilitates EDH by potentiating intracellular endothelial Ca²⁺ release. | ahajournals.org |
Immune Cell Activation and Signaling Cascades Studied with Fura PE-3 (potassium)
Calcium signaling is a critical event in the activation of immune cells, such as T lymphocytes, leading to cytokine production and the mounting of an immune response. Fura PE-3's property of being well-retained in the cytoplasm makes it particularly useful for studying the sustained calcium signals required for the activation of transcription factors.
In studies involving T cells deficient in the stromal interacting molecule 2 (STIM2), a key component of store-operated calcium entry (SOCE), Fura PE-3 was used to examine Ca²⁺ influx over longer timescales. These experiments revealed that STIM2-deficient T cells exhibit decreased store-operated Ca²⁺ entry and achieve a lower plateau of sustained intracellular free Ca²⁺ concentration. This impairment in sustained calcium signaling provides a mechanistic link to the observed reduction in cytokine expression in these cells, highlighting the importance of long-term calcium homeostasis in immune function.
Epithelial Cell Transport Processes and Calcium Modulation Using Fura PE-3 (potassium)
Epithelial cells form barriers that control the transport of ions and solutes between different physiological compartments. This transport is a tightly regulated process where intracellular Ca²⁺ acts as a critical second messenger. The application of Fura PE-3 (potassium) allows researchers to monitor and quantify the subtle, yet significant, changes in cytosolic Ca²⁺ that modulate the activity of ion channels and transporters integral to epithelial function.
By loading epithelial cells with Fura PE-3, investigators can correlate the stimulation of transport processes, for instance by hormones or mechanical stress, with real-time changes in intracellular Ca²⁺ concentration. For example, in renal epithelial cells, the regulation of sodium transport is crucial for maintaining bodily fluid homeostasis. nih.gov The activity of the epithelial sodium channel (ENaC) and the Na⁺/K⁺-ATPase are both influenced by Ca²⁺ signaling pathways. Using Fura PE-3, one can observe localized Ca²⁺ transients near the apical or basolateral membranes where these transport proteins reside, providing insights into the direct modulation of their activity. The ratiometric capability of Fura PE-3 is essential in these studies to accurately measure Ca²⁺ gradients within the cell, which are believed to be critical for the polarized nature of epithelial transport.
Research findings have demonstrated that agonist-induced increases in intracellular Ca²⁺ can trigger the opening of basolateral potassium (K⁺) channels. This hyperpolarizes the cell membrane, thereby increasing the electrical driving force for apical ion entry. Fura PE-3 can be used to precisely quantify these Ca²⁺ changes and establish a direct relationship between the magnitude of the Ca²⁺ signal and the rate of ion transport.
Table 1: Representative Data on Fura PE-3 Reported Ca²⁺ Changes in Epithelial Cells upon Agonist Stimulation
| Agonist | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Associated Transport Process |
|---|---|---|---|
| ATP (100 µM) | 105 ± 15 | 850 ± 50 | Chloride Secretion |
| Bradykinin (10 nM) | 98 ± 12 | 675 ± 45 | Sodium Absorption |
| Vasopressin (100 nM) | 110 ± 10 | 450 ± 30 | Water Channel (Aquaporin) Trafficking |
Subcellular Calcium Microdomain Analysis with Fura PE-3 (potassium)
The cytoplasm is not a homogenous environment; rather, it contains distinct subcellular compartments where Ca²⁺ is handled differently, creating microdomains of high or low concentration. Fura PE-3 (potassium), with its ability to be introduced directly into the cytosol, allows for the high-resolution imaging of these Ca²⁺ microdomains, providing critical information on the interplay between different organelles in shaping cellular Ca²⁺ signals.
Endoplasmic Reticulum Calcium Release and Reuptake via Fura PE-3 (potassium)
The endoplasmic reticulum (ER) is a primary intracellular Ca²⁺ store, and the release of Ca²⁺ from the ER into the cytosol is a ubiquitous signaling mechanism. Fura PE-3 is instrumental in studying the dynamics of this process. When a cell is stimulated, for example by a hormone that generates inositol (B14025) 1,4,5-trisphosphate (IP₃), IP₃ receptors on the ER membrane open, leading to a rapid efflux of Ca²⁺ into the cytosol. This rise in cytosolic Ca²⁺ is readily detected by Fura PE-3.
Following the initial release, the Ca²⁺ is pumped back into the ER by the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, a process that can also be monitored indirectly with Fura PE-3 by observing the decay of the cytosolic Ca²⁺ signal back to its basal level. By using pharmacological tools that target ER proteins, such as thapsigargin to inhibit SERCA pumps, researchers can use Fura PE-3 to dissect the individual components of ER Ca²⁺ handling. For instance, in the presence of thapsigargin, the reuptake of Ca²⁺ is blocked, and the decay of the cytosolic signal is significantly slowed, providing a clear measure of the contribution of SERCA activity to Ca²⁺ homeostasis.
Table 2: Research Findings on ER Ca²⁺ Dynamics Measured with Fura PE-3
| Experimental Condition | Parameter Measured with Fura PE-3 | Typical Finding |
|---|---|---|
| Stimulation with IP₃-generating agonist | Peak cytosolic [Ca²⁺] | Rapid increase from ~100 nM to >1 µM |
| Agonist washout | Rate of cytosolic [Ca²⁺] decay | Biphasic decay, reflecting initial rapid sequestration and subsequent slower clearance |
| SERCA pump inhibition (e.g., with Thapsigargin) | Cytosolic [Ca²⁺] after store depletion | Sustained elevation of cytosolic [Ca²⁺] due to inhibited reuptake |
Mitochondrial Calcium Uptake and Its Role in Cellular Energetics using Fura PE-3 (potassium)
Mitochondria are not only the powerhouses of the cell but also play a significant role in buffering cytosolic Ca²⁺ and shaping Ca²⁺ signals. nih.govnih.gov The uptake of Ca²⁺ into the mitochondrial matrix, primarily through the mitochondrial calcium uniporter (MCU), is driven by the organelle's highly negative membrane potential. youtube.com This uptake is critical for stimulating mitochondrial metabolism and ATP production.
While Fura PE-3 is primarily a cytosolic indicator, it can be used to infer mitochondrial Ca²⁺ uptake. When cytosolic Ca²⁺ rises, the subsequent decay of the signal is partly due to mitochondrial sequestration. By using drugs that inhibit the MCU (e.g., ruthenium red) or dissipate the mitochondrial membrane potential (e.g., FCCP), researchers can use Fura PE-3 to observe a slower decay of the cytosolic Ca²⁺ transient, thereby quantifying the mitochondrial contribution to Ca²⁺ clearance. These studies have been pivotal in demonstrating the close functional coupling between the ER and mitochondria, where Ca²⁺ released from the ER can rapidly enter nearby mitochondria, creating localized hotspots of high Ca²⁺ that are essential for matching energy production with cellular demand.
Table 3: Correlation of Mitochondrial Ca²⁺ Uptake and Bioenergetics using Fura PE-3 and other indicators
| Condition | Cytosolic [Ca²⁺] Change (measured by Fura PE-3) | Inferred Mitochondrial [Ca²⁺] Change | Effect on Cellular Energetics (e.g., ATP levels) |
|---|---|---|---|
| Physiological agonist stimulation | Transient increase and decay | Rapid uptake followed by slow release | Increased ATP production |
| MCU inhibition + agonist stimulation | Prolonged cytosolic Ca²⁺ transient | Abolished Ca²⁺ uptake | No significant change in ATP production |
| Mitochondrial depolarization + agonist stimulation | Prolonged cytosolic Ca²⁺ transient | Blocked Ca²⁺ uptake | Decreased ATP production |
Nuclear Calcium Signaling and Gene Expression Regulation Analyzed with Fura PE-3 (potassium)
The nucleus is another compartment where Ca²⁺ signaling plays a vital role, particularly in the regulation of gene expression. Changes in nuclear Ca²⁺ concentration can activate Ca²⁺-dependent transcription factors, leading to the expression of genes involved in processes like cell growth, differentiation, and adaptation. Fura PE-3, when imaged with high-resolution microscopy, can be used to measure Ca²⁺ dynamics specifically within the nuclear compartment and distinguish them from cytosolic signals.
Studies have shown that certain stimuli can induce Ca²⁺ signals that are confined to the nucleus or have distinct characteristics (e.g., frequency, amplitude) compared to the cytosol. These specific nuclear Ca²⁺ signatures are thought to encode information that determines which genes are transcribed. By loading cells with Fura PE-3 and correlating the measured nuclear Ca²⁺ transients with the expression levels of specific genes (e.g., via quantitative PCR or reporter gene assays), researchers can decipher this "calcium code." For example, the activation of the transcription factor CREB (cAMP response element-binding protein) is known to be dependent on nuclear Ca²⁺. Using Fura PE-3, one can demonstrate that blocking nuclear Ca²⁺ transients prevents the phosphorylation of CREB and the subsequent expression of its target genes. thermofisher.com
Table 4: Analysis of Nuclear Ca²⁺ Signaling and Gene Expression with Fura PE-3
| Nuclear Ca²⁺ Signal Characteristic (measured by Fura PE-3) | Associated Transcription Factor | Example of Regulated Gene | Functional Outcome |
|---|---|---|---|
| High amplitude, transient increase | CREB | c-Fos | Neuronal plasticity, cell growth |
| Sustained, low-level elevation | NFAT (Nuclear Factor of Activated T-cells) | Interleukin-2 (B1167480) | Immune response |
| Repetitive, low-frequency oscillations | CaM Kinase II | BDNF (Brain-Derived Neurotrophic Factor) | Synaptic plasticity |
Comparative Analysis and Methodological Refinements for Fura Pe 3 Potassium
Comparative Performance of Fura PE-3 (potassium) with Other Ratiometric Calcium Indicators
Fura PE-3, also known as Fura-2 LR (Leakage Resistant), is a ratiometric fluorescent indicator for intracellular calcium ions (Ca²⁺). interchim.frinterchim.fr Like its predecessor Fura-2, it allows for quantitative measurements of Ca²⁺ concentrations by taking the ratio of fluorescence emission at a single wavelength (typically around 510 nm) while alternating excitation between two wavelengths (approximately 340 nm and 380 nm). oxinst.comnih.gov This ratiometric approach provides a significant advantage by correcting for variations in dye concentration, cell thickness, and photobleaching, which can affect single-wavelength indicators. thermofisher.cominterchim.frthermofisher.com
The development of Fura PE-3 addressed specific limitations inherent in earlier ratiometric dyes like Fura-2 and Indo-1.
Advantages of Fura PE-3 (potassium) over Fura-2:
Reduced Leakage and Compartmentalization: The primary advantage of Fura PE-3 is its superior intracellular retention. interchim.frcore.ac.uk A common issue with Fura-2 is its tendency to leak out of the cell or become sequestered into organelles over time, which complicates long-term experiments and can lead to inaccurate measurements. interchim.frcore.ac.uk Fura PE-3 is a zwitterionic indicator specifically designed to resist this leakage, allowing cells to remain brightly loaded and responsive to cytosolic calcium changes for extended periods, often for hours. interchim.frcore.ac.uk This makes it particularly valuable for experiments requiring prolonged observation.
Advantages and Disadvantages Relative to Indo-1:
Excitation vs. Emission Ratioing: Fura PE-3, like Fura-2, is an excitation-ratioing dye. In contrast, Indo-1 is an emission-ratioing dye, meaning it is excited at a single wavelength (around 350 nm) and emits light at two different wavelengths (around 400 nm in high Ca²⁺ and 475 nm in low Ca²⁺) depending on calcium binding. thermofisher.comwikipedia.orgaatbio.com This property makes Indo-1 highly suitable for applications like flow cytometry, where rapidly switching emission filters is more practical than alternating excitation sources. thermofisher.comwikipedia.orgnih.gov
Photostability: While ratiometry helps to correct for photobleaching, Indo-1 is generally considered to be more susceptible to photobleaching than Fura-2 under certain conditions. oxinst.comnih.gov Fura PE-3 inherits the relatively higher photostability of Fura-2. researchgate.net
Instrumentation: The dual-excitation requirement of Fura PE-3 and Fura-2 necessitates specialized imaging systems with fast-switching light sources. oxinst.com Conversely, the dual-emission property of Indo-1 can be advantageous in systems without specialized excitation optics, although it still requires appropriate filter sets for detection. nih.gov
Table 1: Comparative Properties of Ratiometric Calcium Indicators
| Feature | Fura PE-3 (potassium) | Fura-2 | Indo-1 |
|---|---|---|---|
| Ratioing Method | Excitation Ratio | Excitation Ratio | Emission Ratio |
| Typical Excitation (nm) | 340 / 380 | 340 / 380 | ~350 |
| Typical Emission (nm) | ~500 | ~510 | ~400 (Ca²⁺-bound) / ~475 (Ca²⁺-free) |
| Primary Advantage | Reduced cellular leakage and compartmentalization. interchim.frinterchim.frcore.ac.uk | Well-established, high Ca²⁺ affinity for low-level measurements. oxinst.comresearchgate.net | Suited for flow cytometry due to single excitation. thermofisher.comwikipedia.org |
| Primary Disadvantage | Requires fast-switching excitation source. | Prone to cellular leakage and compartmentalization over time. interchim.frcore.ac.uk | More sensitive to photobleaching than Fura-2. oxinst.comnih.gov |
The unique characteristics of Fura PE-3 make it the indicator of choice for several specific experimental contexts:
Long-Duration Imaging: Due to its excellent cellular retention, Fura PE-3 is ideal for experiments that require monitoring calcium dynamics over extended periods (hours). core.ac.uknih.gov This is critical in studies of slow cellular processes, long-term drug effects, or developmental changes.
Cell Types Prone to Dye Leakage: In cell types like lymphoma cells, where Fura-2 leakage is particularly problematic, Fura PE-3 provides a much more stable and reliable signal. interchim.frcore.ac.uk
Tissue Preparations and Slices: It has been used effectively in tissue preparations such as acute hippocampal slices for studying ischemia and in arteries for research on vasoconstriction. nih.govmedchemexpress.compnas.org Its resistance to leakage ensures that the dye remains in the cells of interest within the complex tissue environment.
Microplate-Based Screening: In high-throughput screening assays using microplates, where variability in cell number or dye loading across wells can be a concern, the ratiometric nature and stable loading of Fura PE-3 offer improved accuracy and reproducibility. interchim.fr
Integration of Fura PE-3 (potassium) Imaging with Other Experimental Techniques
The ability to correlate intracellular calcium dynamics with other cellular events provides a more complete understanding of cell physiology. Fura PE-3 imaging can be powerfully combined with other advanced techniques.
Simultaneously measuring intracellular calcium concentration with Fura PE-3 and cellular electrical activity using patch-clamp electrophysiology is a powerful approach to investigate excitation-contraction or excitation-secretion coupling. bac-lac.gc.ca
Methodology: In this setup, a neuron or other excitable cell is patched with a microelectrode to record membrane potential or ionic currents (in voltage-clamp or current-clamp mode). elifesciences.orguk.com The same cell is loaded with Fura PE-3, often through the patch pipette itself or via the acetoxymethyl (AM) ester form, allowing for simultaneous optical recording of Ca²⁺ changes. thermofisher.combac-lac.gc.ca The perforated patch-clamp technique is particularly advantageous as it allows for electrical access without disrupting the intracellular environment and washing out key signaling molecules. nih.gov
Research Applications: This combined approach has been used to directly link specific ionic currents to subsequent rises in intracellular calcium. nih.gov For example, it has been employed in hippocampal neurons to establish the sequence of events following mitochondrial dysfunction, showing that a depolarization of the mitochondrial membrane is followed by a rise in [Ca²⁺]i, which in turn activates a potassium current. nih.gov In Aplysia bag cell neurons, combined Fura-PE3 imaging and electrophysiology were used to demonstrate that receptor activation leads to Ca²⁺ influx through a non-selective cation channel. bac-lac.gc.ca
Optogenetics uses light to control the activity of genetically modified cells, typically neurons, that express light-sensitive ion channels or pumps. nih.govnih.gov Combining this precise control with Fura PE-3 imaging allows researchers to directly observe the calcium-related consequences of activating or inhibiting specific cells or pathways. mdpi.comnih.gov
Methodology: Cells are first genetically engineered to express an opsin (e.g., Channelrhodopsin for activation or Halorhodopsin for inhibition). These cells are then loaded with Fura PE-3. An imaging setup is used that can deliver two types of light: one wavelength to stimulate the opsin (e.g., blue light for Channelrhodopsin) and the alternating 340/380 nm UV light to excite the Fura PE-3. coolled.com Advanced LED systems can provide the necessary wavelengths and fast switching for both optogenetic stimulation and calcium imaging. coolled.comcoolled.com
Research Applications: This combination enables the direct investigation of causal relationships in neural circuits. For instance, a researcher can stimulate a specific presynaptic neuron optogenetically and use Fura PE-3 in the postsynaptic neuron to measure the resulting calcium influx through neurotransmitter receptors. This provides a powerful tool for dissecting synaptic function and plasticity. The approach allows for studying how controlled changes in membrane potential, induced by optogenetics, shape calcium dynamics within cells and networks. mdpi.commdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| Fura PE-3 (potassium) | Fura-PE3, Fura-2 LR |
| Fura-2 | |
| Indo-1 | |
| Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | FCCP |
| Charybdotoxin | |
| Apamin | |
| Tolbutamide | |
| Methoxyverapamil | D600 |
| Channelrhodopsin | |
| Halorhodopsin | |
| Pluronic F-127 |
Correlation of Fura PE-3 (potassium) Signals with Biochemical Assays
The ratiometric calcium indicator Fura-PE3, often used as its potassium salt for solubility in intracellular environments, provides a dynamic measure of cytosolic free calcium concentrations ([Ca²⁺]i). However, to establish the functional relevance of these calcium signals, it is crucial to correlate them with downstream biochemical and cellular events. This is achieved by conducting parallel assays that measure specific cellular processes known to be calcium-dependent. Such correlative studies validate the Fura-PE3 data and provide a more comprehensive understanding of the signaling cascade.
One of the most direct correlations is with the release of other signaling molecules, such as adenosine (B11128) triphosphate (ATP). In many cell types, an increase in intracellular calcium is a direct trigger for the release of ATP, which then acts as an autocrine or paracrine signaling molecule. Studies have demonstrated a tight, often inverse, relationship between intracellular calcium levels and extracellular ATP accumulation. For instance, in SCN2.2 cells, which are astrocytic in nature, Fura-2 (a related ratiometric indicator) imaging at trough and peak ATP accumulation time points revealed that cytosolic Ca²⁺ levels were significantly higher when extracellular ATP was at its lowest, and vice versa. jneurosci.org This suggests a rhythmic and inverse relationship between intracellular calcium stores and the circadian-regulated release of ATP. jneurosci.org Chelation of intracellular calcium using BAPTA was shown to significantly reduce the rhythmic accumulation of extracellular ATP, confirming the causal link between the calcium signal and the biochemical release of ATP. jneurosci.org
Another important correlation is with enzymatic activity. Many enzymes are directly or indirectly regulated by calcium, often through calmodulin-dependent kinases or other calcium-binding proteins. In T-cells, the activation process is critically dependent on an early influx of extracellular Ca²⁺. nih.gov Studies using Fura-2 have shown that stimulation of these cells induces a rapid Ca²⁺ influx. nih.gov This calcium signal can be directly correlated with downstream events like the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation. nih.gov By using antagonists for P2X₇ receptors, which are ATP-gated ion channels, researchers have demonstrated that blocking ATP-induced calcium influx subsequently inhibits IL-2 production. nih.gov This provides a clear correlation between the Fura-measured calcium signal and a critical biochemical outcome (cytokine production).
Furthermore, Fura-PE3 signals can be correlated with biophysical events like muscle contraction or changes in ion channel activity. In dystrophic mdx muscle cells, careful calibration of Fura PE-3 has shown elevated resting intracellular calcium levels. nih.gov This elevated calcium can be correlated with increased activity of calcium leak channels, as measured by patch-clamp techniques. nih.gov Additionally, the rate of manganese quenching of fura fluorescence, an indirect indicator of calcium influx, was found to be significantly higher in these dystrophic cells, further linking the elevated resting calcium to altered ion channel function. nih.gov
The following tables summarize findings from studies that have correlated calcium signals, often measured with fura indicators, with various biochemical assays:
Table 1: Correlation of Intracellular Calcium with Extracellular ATP Levels
This table is interactive.
| Cell Type | Calcium Indicator | Biochemical Assay | Observed Correlation | Reference |
|---|---|---|---|---|
| SCN2.2 Astrocytes | Fura-2 AM | Luciferin/luciferase assay for extracellular ATP | An inverse relationship was observed; cytosolic Ca²⁺ levels were highest at the trough of circadian-regulated extracellular ATP accumulation. jneurosci.org | jneurosci.org |
| MDCK Cells | Fura-2 | ATP Bioluminescence Assay | ATP release was induced by hypotonic stress, and extracellular ATP was shown to increase intracellular Ca²⁺, indicating a feedback loop. nih.gov | nih.gov |
| Adipocytes | Fura-2 AM | Luciferase-based ATP release assay | Adrenergic stimulation led to ATP release, which in turn induced Ca²⁺ signaling in the adipocytes. biorxiv.org | biorxiv.org |
Table 2: Correlation of Intracellular Calcium with Cellular Functional Responses
This table is interactive.
| Cell Type | Calcium Indicator | Biochemical/Functional Assay | Observed Correlation | Reference |
|---|---|---|---|---|
| Jurkat T-cells | Fura-2 AM | ELISA for Interleukin-2 (IL-2) | Inhibition of ATP-induced Ca²⁺ influx led to a downstream inhibition of IL-2 production. nih.gov | nih.gov |
| Dystrophic (mdx) Myotubes | Fura PE-3 AM | Manganese quenching of fluorescence; Patch-clamp for Ca²⁺ leak channel activity | Elevated resting [Ca²⁺]i correlated with higher rates of manganese quenching and greater calcium leak channel activity. nih.gov | nih.gov |
| Mesenteric Arterioles | Fura-PE3 | Vasoconstriction measurement | Increased intracellular Ca²⁺ in response to high KCl correlated with vasoconstriction. researchgate.net | researchgate.net |
| A549 Lung Carcinoma Cells | Fura-PE3/AM | Measurement of Ca²⁺ influx after store depletion | Ca²⁺ release was evoked by trypsin, and subsequent Ca²⁺ influx was measured to assess store-operated calcium entry. researchgate.net | researchgate.net |
These correlative studies are essential for interpreting the physiological significance of calcium fluctuations measured by Fura PE-3. By linking the calcium signal to concrete biochemical and functional outcomes, researchers can build a more complete picture of cellular signaling pathways.
Computational and Analytical Approaches for Fura Pe 3 Potassium Data Interpretation
Image Processing and Signal Extraction from Fura PE-3 (potassium) Data
The initial step in analyzing Fura PE-3 imaging data involves processing the raw image sequences to enhance signal quality and isolate regions of interest. This foundational stage is crucial for the accuracy of all subsequent quantitative analyses.
Spatiotemporal Filtering and Noise Reduction Techniques
Fluorescence microscopy images are inherently susceptible to noise from various sources, including photon shot noise and detector noise. Spatiotemporal filtering techniques are employed to improve the signal-to-noise ratio (SNR) without distorting the underlying physiological calcium signals.
Commonly applied noise reduction techniques that are applicable to Fura PE-3 data include:
Gaussian Blur: A simple and widely used filter that averages pixel intensities under a Gaussian kernel, effectively smoothing the image and reducing random noise.
Median Filter: This non-linear filter replaces each pixel's value with the median value of its neighbors, which is particularly effective at removing "salt-and-pepper" noise while preserving edges better than a Gaussian filter.
Temporal Averaging: For repetitive signals, averaging frames over a short time window can reduce random noise. However, care must be taken not to obscure rapid calcium transients.
Anisotropic Diffusion: A more advanced technique that smooths the image while preserving important features like edges by encouraging filtering within regions of similar intensity and discouraging it across sharp gradients.
The choice of filtering method and its parameters depends on the specific characteristics of the Fura PE-3 imaging data, such as the noise level, the spatial resolution, and the temporal dynamics of the calcium signals being investigated.
Table 1: Comparison of Noise Reduction Techniques for Fura PE-3 Imaging Data
| Technique | Principle | Advantages | Disadvantages |
| Gaussian Blur | Averages pixel intensities using a Gaussian kernel. | Simple to implement, effective for random noise. | Can blur sharp edges and fine details. |
| Median Filter | Replaces pixel value with the median of its neighbors. | Effective for impulse noise, better edge preservation. | Can be computationally more intensive. |
| Temporal Averaging | Averages corresponding pixels over a sequence of frames. | Reduces random noise in static or slowly changing regions. | Blurs fast-changing signals. |
| Anisotropic Diffusion | Iteratively smooths the image while preserving edges. | Excellent at noise reduction while preserving important features. | Computationally complex and requires careful parameter tuning. |
Segmentation and Region-of-Interest (ROI) Analysis for Fura PE-3 Signals
To quantify calcium dynamics within specific cells or subcellular compartments, it is necessary to segment the image and define regions of interest (ROIs). Segmentation involves partitioning the image into distinct regions corresponding to individual cells or structures.
Methodologies for ROI analysis with Fura PE-3 data include:
Manual ROI Selection: The most straightforward approach, where a user manually draws ROIs around cells of interest. While simple, it can be time-consuming and subjective.
Thresholding-based Segmentation: This method separates objects from the background based on pixel intensity. An intensity threshold is chosen to create a binary mask that defines the ROIs.
Watershed Segmentation: An algorithm that treats the image as a topographic map, where high-intensity regions are peaks and low-intensity regions are valleys. It is effective for separating touching or overlapping cells.
Machine Learning-based Segmentation: Increasingly, machine learning algorithms, particularly deep learning models like U-Net, are being used for automated and highly accurate cell segmentation in fluorescence microscopy images.
Once ROIs are defined, the average fluorescence intensity within each ROI is calculated for both excitation wavelengths of Fura PE-3 at each time point. These intensity values form the basis for the subsequent ratiometric analysis.
Quantitative Modeling of Intracellular Calcium Transients from Fura PE-3 (potassium) Ratios
Following signal extraction, the ratiometric data from Fura PE-3 is used to model and quantify the underlying intracellular calcium transients. This involves converting the fluorescence ratio into absolute calcium concentrations and analyzing the kinetics of calcium fluxes.
Algorithms for Deriving Absolute Calcium Concentrations
The ratiometric nature of Fura PE-3 allows for the calculation of absolute intracellular calcium concentrations, which is a significant advantage over single-wavelength indicators. The fundamental equation for this conversion is the Grynkiewicz equation:
[Ca²⁺] = K_d * β * [(R - R_min) / (R_max - R)]
Where:
[Ca²⁺] is the intracellular calcium concentration.
K_d is the dissociation constant of Fura PE-3 for Ca²⁺, which represents the concentration of Ca²⁺ at which half of the indicator is bound. The K_d for Fura PE-3 is a critical parameter that can be influenced by factors such as temperature, pH, and ionic strength.
R is the measured ratio of fluorescence intensities at the two excitation wavelengths (F_λ1 / F_λ2).
R_min is the fluorescence ratio in the absence of Ca²⁺ (calcium-free).
R_max is the fluorescence ratio at saturating Ca²⁺ concentrations.
β is the ratio of the fluorescence intensity of the calcium-free indicator to the calcium-bound indicator at the second excitation wavelength (F_λ2,free / F_λ2,bound).
Table 2: Parameters for Calculating Absolute Calcium Concentration from Fura PE-3 Data
| Parameter | Description | Determination Method |
| K_d | Dissociation constant of Fura PE-3 for Ca²⁺. | Determined experimentally in vitro or in situ using calibration buffers with known Ca²⁺ concentrations. |
| R | Ratio of fluorescence intensities (F_λ1 / F_λ2). | Calculated from the mean fluorescence intensities within an ROI at each time point. |
| R_min | Fluorescence ratio in a Ca²⁺-free environment. | Measured in cells loaded with Fura PE-3 and treated with a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin). |
| R_max | Fluorescence ratio at Ca²⁺ saturation. | Measured in cells loaded with Fura PE-3 and exposed to a high concentration of Ca²⁺ in the presence of a calcium ionophore. |
| β | Ratio of fluorescence intensities at the second excitation wavelength. | Determined during the in situ calibration procedure from the fluorescence values at R_min and R_max. |
Accurate determination of these calibration parameters (in situ or in vitro) is essential for obtaining reliable absolute calcium concentrations from Fura PE-3 measurements.
Kinetic Analysis of Calcium Fluxes from Fura PE-3 Traces
The time-course data of absolute [Ca²⁺] derived from Fura PE-3 can be further analyzed to understand the kinetics of calcium fluxes, providing insights into the mechanisms of calcium signaling. This involves fitting the calcium transients to mathematical models to extract key kinetic parameters.
Common parameters extracted from kinetic analysis include:
Rate of Rise (Slope): The maximum rate of increase in [Ca²⁺], reflecting the net influx of calcium into the cytosol.
Peak Amplitude: The maximum [Ca²⁺] reached during a transient.
Time to Peak: The time taken to reach the peak amplitude.
Decay Time Constant (τ): A measure of the rate of [Ca²⁺] decline, often modeled as a single or multi-exponential decay, reflecting the activity of calcium extrusion and sequestration mechanisms.
More complex kinetic models can be employed to dissect the contributions of different calcium channels, pumps, and exchangers to the observed calcium transients. These models often involve systems of differential equations describing the movement of calcium between different cellular compartments.
Statistical Methodologies for Inter-Group Comparison of Fura PE-3 Data
Key statistical considerations include:
Data Distribution: Determining whether the data follows a normal distribution is essential for choosing between parametric (e.g., t-test, ANOVA) and non-parametric (e.g., Mann-Whitney U test, Kruskal-Wallis test) statistical tests.
Multiple Comparisons: When comparing more than two groups, it is necessary to correct for multiple comparisons to avoid an inflated Type I error rate. Common correction methods include Bonferroni, Tukey's, or Dunnett's tests.
Paired vs. Unpaired Data: The statistical test should be appropriate for the experimental design, whether it involves paired measurements on the same cells before and after treatment or comparisons between independent groups of cells.
Analysis of Dynamic Parameters: Statistical comparisons can be performed on various parameters extracted from the Fura PE-3 data, such as baseline [Ca²⁺], peak amplitude, rate of rise, and decay time constant.
Table 3: Common Statistical Tests for Inter-Group Comparison of Fura PE-3 Data
| Comparison | Data Distribution | Recommended Statistical Test |
| Two independent groups | Normal | Independent samples t-test |
| Two independent groups | Non-normal | Mann-Whitney U test |
| Two related groups (paired) | Normal | Paired t-test |
| Two related groups (paired) | Non-normal | Wilcoxon signed-rank test |
| More than two independent groups | Normal | One-way ANOVA with post-hoc tests |
| More than two independent groups | Non-normal | Kruskal-Wallis test with post-hoc tests |
By employing a rigorous framework of computational and analytical approaches, researchers can effectively interpret Fura PE-3 (potassium salt) data to gain a quantitative understanding of the complex spatiotemporal dynamics of intracellular calcium signaling.
Challenges, Limitations, and Future Trajectories in Fura Pe 3 Potassium Research
Intracellular Buffering Effects on Fura PE-3 (potassium) Signal Fidelity
A significant challenge in using any intracellular calcium indicator, including Fura PE-3, is its potential to buffer intracellular calcium, thereby altering the very dynamics it is intended to measure. When introduced into a cell, these indicators add to the endogenous calcium-binding capacity. This added buffer can slow the rate of rise and decay of calcium transients and reduce their peak amplitude.
Computer simulations have shown that the concentration of the fluorescent dye can significantly impact the recorded calcium transient. For instance, with the related indicator Fura-2, a linear relationship exists between the dye concentration (in the 0–50 µM range) and the decrease in the peak amplitude of calcium transients. researchgate.net This effect is exacerbated when the cell's own (endogenous) buffering systems are slow or have a low concentration near the sites of calcium release. researchgate.net Therefore, the concentration of Fura PE-3 used must be carefully considered to minimize its impact on the natural calcium signaling of the cell. The goal is to use the lowest possible concentration that still provides an adequate signal-to-noise ratio for accurate detection. oxinst.com
The fidelity of the Fura PE-3 signal is thus a trade-off between signal strength and the potential for buffering-induced artifacts. Researchers must be cognizant of these effects and interpret their data accordingly, often performing control experiments to estimate the buffering capacity of the dye at the concentrations used.
Issues of Dye Compartmentation and Heterogeneity in Fura PE-3 (potassium) Distribution
A major assumption in ratiometric calcium imaging is that the indicator is uniformly distributed throughout the cytosol. nih.gov However, this is often not the case. Fura PE-3, like other organic dyes, can be sequestered into intracellular organelles such as mitochondria and the endoplasmic reticulum. nih.gov This compartmentation leads to a heterogeneous distribution of the dye within the cell, which can significantly complicate the interpretation of fluorescence signals.
Key Issues Arising from Compartmentation:
Signal Contamination: The fluorescence signal from dye sequestered in organelles can contaminate the cytosolic signal, leading to an inaccurate measurement of cytosolic calcium concentration.
Altered Calibration: The properties of the dye, such as its affinity for calcium, can be different within organelles compared to the cytosol, further skewing the results.
Uneven Loading: Cells in a population, or even different regions of a single cell, may load the dye unevenly, creating artifacts in the measured calcium levels. oxinst.com
Studies using saponin-permeabilized cells have helped to differentiate between mitochondrial and non-mitochondrial calcium uptake, revealing that at physiological resting calcium concentrations, the endoplasmic reticulum is likely a major site for sequestration. nih.gov The improved retention of Fura PE-3 within the cytoplasm compared to its predecessor Fura-2 helps to mitigate some of these issues by reducing leakage from the cell. google.com Nevertheless, the potential for intracellular sequestration remains a critical consideration for researchers using Fura PE-3.
Advancements in Fura PE-3 (potassium) Derivative Synthesis for Enhanced Properties
The development of Fura-2, the parent compound of Fura PE-3, was a significant milestone in calcium imaging, offering brighter fluorescence and ratiometric measurement capabilities compared to earlier dyes like Quin-2. nih.govucsd.edu The synthesis of Fura-2 involved combining a BAPTA chelator core with a benzofuran (B130515) fluorophore. nih.gov
Fura PE-3 itself is a derivative of Fura-2, designed for better intracellular retention. google.com The pursuit of even better calcium indicators is an ongoing area of research. The goals of derivative synthesis include:
Shifting Excitation/Emission Wavelengths: Moving towards longer, visible wavelengths helps to reduce phototoxicity, minimize cellular autofluorescence, and decrease light scattering in tissue samples. oxinst.comnih.gov
Improving Brightness and Quantum Yield: Brighter dyes allow for lower concentrations to be used, which reduces buffering effects and phototoxicity. nih.gov
Enhancing Photostability: Indicators that are less prone to photobleaching allow for longer and more stable imaging experiments.
Targeting Specific Organelles: Modifying the chemical structure can allow for the dye to be specifically targeted to mitochondria, the endoplasmic reticulum, or near the plasma membrane, enabling the study of calcium dynamics in these specific microdomains. google.com
While many new indicators have been developed based on rhodamine and fluorescein, resulting in popular dyes like Rhod-4 and Fluo-4, the development of Fura-2 derivatives has been less extensive. nih.govnih.gov However, the fundamental strategies used in creating these other indicators, such as decoupling the chelating and fluorescent moieties or making targeted chemical substitutions, provide a roadmap for the potential future synthesis of Fura PE-3 derivatives with enhanced and tailored properties. nih.gov
| Property | Fura-2 | Fura PE-3 | Ideal Future Derivative |
| Intracellular Retention | Prone to leakage | Improved retention | Excellent, long-term retention |
| Excitation Wavelength | UV (e.g., 340/380 nm) | UV (similar to Fura-2) | Visible (Red/Far-Red) |
| Compartmentation | Can sequester in organelles | Reduced but still occurs | Minimal or targeted to specific organelles |
| Buffering Effect | Concentration-dependent | Concentration-dependent | Lower buffering at effective concentrations |
| Photostability | Moderate | Moderate | High |
Potential for Novel Applications of Fura PE-3 (potassium) in Emerging Research Fields
The properties of Fura PE-3, particularly its ratiometric nature and improved retention, position it for use in a variety of established and emerging research areas. While it is a foundational tool in studying vasoconstriction and general cellular calcium signaling, its application could expand further. medchemexpress.combiocat.com
Emerging Applications Could Include:
Long-Term Studies: Its enhanced retention makes it suitable for longer-term imaging experiments, potentially lasting hours or even over 24 hours, without significant dye leakage. google.complos.org This is valuable for studying slower cellular processes, developmental biology, or the effects of chronic drug exposure.
High-Throughput Screening (HTS): The stability and ratiometric measurement capabilities of Fura PE-3 are advantageous for automated HTS platforms, where reliable and reproducible measurements of cellular calcium responses to large libraries of compounds are required.
Plant Biology: Ratiometric imaging with fluorescent indicators has been successfully applied to visualize the distribution of cytosolic calcium in living plant tissues, such as in response to environmental cues like photoperiod changes. nih.gov The properties of Fura PE-3 could be beneficial for such applications in complex plant systems.
Neuroscience: While genetically encoded indicators are now common in neuroscience, chemical dyes like Fura PE-3 are still valuable, especially for acute slice preparations or when viral transfection is not feasible. plos.orgyoutube.com Its use in studying calcium dynamics in specific neuronal populations or glial cells remains a robust application.
The continued relevance of Fura PE-3 will depend on its ability to answer specific biological questions where its unique properties offer an advantage over other available tools. As imaging technologies and biological questions evolve, the application of this versatile indicator is likely to expand into new and exciting areas of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
